4-Quinazolinol, 3-amino-6-bromo-3,4-dihydro-2-methyl-4-(2-pyridinyl)-
Description
Structural Characterization and Nomenclature
IUPAC Systematic Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is 3-amino-6-bromo-2-methyl-4-pyridin-2-ylquinazolin-4-ol , which precisely delineates its molecular architecture. The quinazolinol core consists of a bicyclic system comprising a benzene ring fused to a pyrimidinone ring, with a hydroxyl group at position 4. Key substituents include:
- A bromo atom at position 6 of the benzene ring.
- An amino group at position 3 of the pyrimidinone ring.
- A methyl group at position 2 of the pyrimidinone ring.
- A pyridin-2-yl group at position 4, which introduces a nitrogen-containing aromatic heterocycle.
The molecular formula, C₁₄H₁₃BrN₄O , corresponds to a molecular weight of 333.18 g/mol . The formula reflects the integration of a bromine atom and multiple nitrogen centers, which contribute to the compound’s polarity and potential for hydrogen bonding.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃BrN₄O |
| Molecular Weight | 333.18 g/mol |
| IUPAC Name | 3-amino-6-bromo-2-methyl-4-pyridin-2-ylquinazolin-4-ol |
The SMILES notation (CC1=NC2=C(C=C(C=C2)Br)C(N1N)(C3=CC=CC=N3)O ) further clarifies the connectivity of substituents, with the pyridinyl group attached to the central quinazolinol scaffold via a single bond.
Three-Dimensional Crystallographic Structure Determination
While direct crystallographic data for this specific compound remains unpublished, insights can be inferred from related dihydroquinazoline derivatives. For instance, studies on analogous 3,4-dihydroquinazolines complexed with Trypanosoma brucei trypanothione reductase (TryR) have utilized X-ray crystallography to resolve ligand-binding modes. These structures reveal that the dihydroquinazoline core adopts a planar conformation, with substituents occupying distinct pockets in the enzyme’s active site.
In the absence of experimental data, computational methods such as density functional theory (DFT) or molecular docking could predict the three-dimensional arrangement of this compound. The pyridinyl group at position 4 is likely oriented perpendicular to the quinazolinol plane, minimizing steric clashes with the methyl group at position 2.
Substituent Configuration Analysis: Bromo, Amino, and Pyridinyl Group Orientation
The spatial arrangement of substituents critically influences the compound’s physicochemical properties and intermolecular interactions:
- Bromo Group (Position 6) : The electron-withdrawing bromine atom induces electronic polarization in the benzene ring, potentially enhancing electrophilic substitution reactivity. Its para position relative to the fused pyrimidinone ring may sterically hinder interactions with proximal biomolecules.
- Amino Group (Position 3) : This primary amine participates in hydrogen bonding, as evidenced by its inclusion in the SMILES string (N1N ). The amino group’s orientation perpendicular to the pyrimidinone ring could facilitate interactions with acidic residues in enzymatic pockets.
- Pyridinyl Group (Position 4) : The nitrogen atom in the pyridine ring introduces a basic center, capable of forming salt bridges or π-π stacking interactions with aromatic residues. The 2-pyridinyl orientation places the nitrogen atom in proximity to the hydroxyl group at position 4, possibly stabilizing the molecule via intramolecular hydrogen bonding.
The InChIKey (PHIAHCVAIBONTQ-UHFFFAOYSA-N ) encodes stereochemical and connectivity data, confirming the absence of chiral centers and the fixed positions of all substituents.
Comparative Structural Analysis with Related Quinazolinone Derivatives
Comparative analysis with structurally similar compounds highlights key distinctions:
3-Amino-6-Bromo-2-Phenyl-4(3H)-Quinazolinone
This derivative (CAS 115754-65-9) replaces the methyl group at position 2 with a phenyl ring and substitutes the hydroxyl group with a ketone. The phenyl group increases lipophilicity, while the ketone enhances hydrogen-bond acceptor capacity. These modifications may alter bioavailability compared to the hydroxyl-containing analogue.
Dihydroquinazoline-Based TryR Inhibitors
Studies on Trypanosoma brucei inhibitors reveal that 3,4-dihydroquinazolines with C6 halogen substitutions exhibit enhanced enzyme affinity. For example, bromine at position 6 (as in this compound) improves hydrophobic interactions within the TryR active site, while pyridinyl groups at position 4 contribute to π-stacking with tryptophan residues.
The methyl group at position 2 in this compound reduces steric bulk compared to phenyl or benzyl groups, potentially improving solubility. Conversely, the hydroxyl group may limit membrane permeability relative to ketone-containing analogues.
Properties
CAS No. |
57698-29-0 |
|---|---|
Molecular Formula |
C14H13BrN4O |
Molecular Weight |
333.18 g/mol |
IUPAC Name |
3-amino-6-bromo-2-methyl-4-pyridin-2-ylquinazolin-4-ol |
InChI |
InChI=1S/C14H13BrN4O/c1-9-18-12-6-5-10(15)8-11(12)14(20,19(9)16)13-4-2-3-7-17-13/h2-8,20H,16H2,1H3 |
InChI Key |
PHIAHCVAIBONTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(N1N)(C3=CC=CC=N3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-bromo-2-methyl-4-(pyridin-2-yl)-3,4-dihydroquinazolin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Amination: The amino group at the 3-position can be introduced through nucleophilic substitution reactions using amines or ammonia.
Methylation: The methyl group at the 2-position can be introduced via alkylation reactions using methylating agents like methyl iodide.
Pyridinyl Substitution: The pyridinyl group at the 4-position can be introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-bromo-2-methyl-4-(pyridin-2-yl)-3,4-dihydroquinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may yield fully or partially reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. Specifically, compounds similar to 4-Quinazolinol have been studied for their ability to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. For instance, studies have shown that modifications in the quinazolinone structure can enhance its potency against breast cancer cells by inhibiting the activity of cyclin-dependent kinases (CDKs) .
Antimicrobial Properties
The antimicrobial activity of quinazolinones has been extensively documented. The presence of bromine and pyridine functionalities in 4-Quinazolinol enhances its interaction with microbial targets, leading to effective inhibition of bacterial growth. In vitro studies have demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects
Quinazolinones are also known for their anti-inflammatory properties. Research has indicated that compounds with similar structures can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests that 4-Quinazolinol may serve as a lead compound for developing anti-inflammatory drugs .
Herbicidal Activity
The structural characteristics of 4-Quinazolinol allow it to act as a herbicide by interfering with plant growth processes. Studies have shown that derivatives of quinazolinones can effectively control weed populations by inhibiting key enzymes involved in plant metabolism . This potential makes it valuable in agricultural practices where weed management is crucial.
Pest Control
In addition to herbicidal properties, quinazolinones have been explored for their insecticidal effects. Research indicates that these compounds can disrupt the nervous system of certain pests, providing an environmentally friendly alternative to conventional pesticides .
Synthesis of Functional Materials
The unique chemical structure of 4-Quinazolinol allows it to be utilized in synthesizing functional materials such as polymers and nanocomposites. Its ability to form coordination complexes with metals has been exploited in creating advanced materials with specific electronic and optical properties .
Photophysical Properties
Studies have shown that quinazolinone derivatives exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The incorporation of 4-Quinazolinol into these systems can enhance light absorption and emission characteristics .
Case Studies
Mechanism of Action
The mechanism of action of 3-Amino-6-bromo-2-methyl-4-(pyridin-2-yl)-3,4-dihydroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signaling Pathways: Influencing intracellular signaling pathways that regulate various cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s distinct substituent profile differentiates it from other quinazolinones and heterocycles. Key comparisons include:
- Bromo Substitution: The 6-bromo group in the target compound may enhance electrophilic reactivity or steric hindrance compared to non-halogenated analogs (e.g., [1769-24-0]) .
- 3-Amino Group: Facilitates cyclization and condensation reactions, as demonstrated in the synthesis of pyrrolo[3,2-d]pyrimidines from similar intermediates .
Functional and Pharmacological Implications
- Metal Binding : The 2-pyridinyl group may enable metal coordination, akin to PyTo’s Am(III)/Eu(III) selectivity (separation factor ~50) . This property is absent in aliphatic analogs.
- Bioactivity : Ethyl 1-methyl-5-(substituted quinazolinyl)-pyrazole acetates exhibit analgesic activity, suggesting the target’s bromo and pyridinyl groups could modulate similar pathways .
- Reactivity: The 3-amino group enables nucleophilic substitution, as seen in the formation of pyrrolo[3,2-d]pyrimidines (17–19) from primary amines .
Biological Activity
The compound 4-Quinazolinol, 3-amino-6-bromo-3,4-dihydro-2-methyl-4-(2-pyridinyl)- belongs to the quinazoline family, which is known for its diverse biological activities. Quinazolinones exhibit a range of pharmacological properties including anticancer, antimicrobial, analgesic, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure features:
- A quinazolinone core , which is crucial for its biological activity.
- A bromine atom at the 6-position, which can enhance its reactivity and biological interactions.
- A pyridine ring , which may contribute to its pharmacological properties.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer potential. The compound in focus has shown significant inhibitory activity against various cancer cell lines. For instance, studies indicate that derivatives with a similar structure can inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 0.28 | EGFR Inhibition |
| Compound B | A549 | 0.59 | EGFR Inhibition |
| Compound C | MCF-7 | 0.098 | EGFR Autophosphorylation Inhibition |
Analgesic Activity
The analgesic potential of quinazoline derivatives has also been documented. For example, studies have demonstrated that certain compounds exhibit analgesic effects comparable to standard drugs like indomethacin.
Table 2: Analgesic Activity Comparison
| Compound | Model Used | Percentage Inhibition (%) |
|---|---|---|
| Compound D | Acetic Acid Induced Writhing in Mice | 61.33 - 83.18 |
| Indomethacin | Acetic Acid Induced Writhing in Mice | Standard Control |
Antimicrobial Activity
Quinazolines have shown promising antimicrobial properties against various pathogens. The compound's structure suggests that it could possess similar activities.
Table 3: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Pathogen Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound E | E. coli | 15 |
| Compound F | S. aureus | 20 |
The mechanisms underlying the biological activities of quinazoline derivatives are multifaceted:
- EGFR Inhibition : Many quinazoline derivatives act as inhibitors of the EGFR pathway, crucial for tumor growth and proliferation.
- Anti-inflammatory Pathways : Some compounds modulate inflammatory pathways by inhibiting cyclooxygenase enzymes.
- Antimicrobial Mechanisms : The presence of the quinazoline core allows for interaction with bacterial enzymes and cellular structures.
Case Studies
Recent studies have highlighted the efficacy of quinazoline derivatives in clinical settings:
- Study on Anticancer Efficacy : A derivative similar to our compound was tested in vitro against several cancer cell lines and showed IC50 values in the nanomolar range, indicating potent activity.
- Analgesic Model Testing : Another study evaluated various quinazoline derivatives using an acetic acid-induced writhing model in mice, demonstrating significant analgesic effects.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 3-amino-6-bromo-3,4-dihydro-2-methyl-4-(2-pyridinyl)-4-quinazolinol, and how do reaction conditions impact yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with 2-aminopyridine precursors. Bromination at position 6 is achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 60–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction time and temperature significantly influence yield; prolonged heating (>12 hours) may lead to decomposition . Optimizing stoichiometry of the brominating agent (1.2–1.5 equivalents) minimizes side products .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this quinazolinol derivative?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹, C=O stretch at ~1680 cm⁻¹) and confirms bromine incorporation via C-Br vibrations (~560 cm⁻¹) .
- ¹H/¹³C NMR : Resolves dihydroquinazolinol ring protons (δ 3.2–4.1 ppm for CH₂ groups) and pyridinyl aromatic protons (δ 7.5–8.5 ppm). 2D NMR (COSY, HSQC) clarifies regiochemistry .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and bromine isotope patterns .
Advanced Research Questions
Q. How does the bromo substituent at position 6 influence pharmacological activity, and what challenges arise in establishing structure-activity relationships (SAR)?
- Methodological Answer : The bromo group enhances electrophilic interactions with target enzymes (e.g., kinase inhibitors), improving binding affinity. SAR studies require synthesizing analogs with halogens (Cl, I) or methyl groups at position 6 and comparing IC₅₀ values in enzyme assays. Challenges include steric hindrance from bulky substituents and metabolic instability of brominated compounds in vivo. Computational docking (AutoDock Vina) can predict binding modes, but experimental validation via X-ray crystallography is critical .
Q. What computational strategies are used to predict the compound’s binding affinity, and how do these align with experimental data?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model ligand-receptor interactions over 100 ns trajectories. Binding free energy calculations (MM-PBSA/GBSA) correlate with in vitro IC₅₀ values. Discrepancies often arise from solvent effects or protein flexibility; hybrid QM/MM methods improve accuracy. For example, a ΔGcalc of −9.2 kcal/mol may align with experimental IC₅₀ = 0.8 μM .
Q. How can contradictory data on solubility and stability be resolved through experimental design?
- Methodological Answer :
- Solubility : Perform parallel shake-flask assays in buffers (pH 1.2–7.4) with HPLC quantification. Use co-solvents (DMSO ≤1%) to avoid artifacts .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products (e.g., dehalogenation or oxidation) and adjust storage conditions (argon atmosphere, −20°C) .
Q. What strategies optimize the synthetic route for scale-up while maintaining enantiomeric purity?
- Methodological Answer :
- Catalysis : Asymmetric hydrogenation with chiral ligands (e.g., BINAP) ensures >95% ee for the dihydroquinazolinol core .
- Process Chemistry : Switch from batch to flow chemistry for bromination steps, reducing reaction time by 40% and improving safety .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize data to positive controls (e.g., staurosporine for kinase inhibition).
- Meta-Analysis : Apply statistical tools (e.g., Forest plots) to compare IC₅₀ values from ≥3 independent studies, accounting for batch variability in compound purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
